1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-3-21(4-2)15-6-7-16(20-19-15)22-10-12-23(13-11-22)17(25)14-24-9-5-8-18-24/h5-9H,3-4,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGNYGLZHZAAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multiple steps:
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Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized by reacting hydrazine with a suitable diketone or ester. For example, the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic conditions can yield pyridazine derivatives .
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Introduction of the Diethylamino Group: : The diethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the diethylamino group.
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Formation of the Piperazine Ring: : The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, followed by cyclization.
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Coupling of the Pyridazine and Piperazine Rings: : The pyridazine and piperazine rings can be coupled using a suitable linker, such as an alkyl halide, under basic conditions.
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by reacting hydrazine with an α,β-unsaturated carbonyl compound.
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Final Coupling: : The final compound is obtained by coupling the pyrazole ring with the pyridazine-piperazine intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyridazine Ring
The pyridazine ring (6-membered diazine) undergoes nucleophilic substitution at position 3 due to electron-withdrawing effects from adjacent nitrogen atoms. Studies demonstrate:
The diethylamino group at position 6 acts as an electron-donating substituent, directing electrophiles to position 3 of the pyridazine ring. Microwave-assisted amination protocols show high efficiency for introducing secondary amines .
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation and acylation at its secondary amines:
| Reaction | Reagents | Outcome | Notes |
|---|---|---|---|
| Acylation | Acetic anhydride, DMAP | N-acetylated derivatives | Improves lipophilicity |
| Alkylation | Methyl iodide, K2CO3 | Quaternary ammonium salts | Enhances solubility |
The ethanone group at position 1 of the piperazine facilitates further Claisen-type condensations with esters under basic conditions (e.g., sodium methoxide in THF) .
Pyrazole Ring Reactivity
The 1H-pyrazole subunit participates in:
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Cycloadditions : With nitrile oxides to form isoxazoline hybrids
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Metal Coordination : Acts as a ligand for transition metals (e.g., Pd, Cu)
| Reaction | Conditions | Application |
|---|---|---|
| Huisgen Cycloaddition | Cu(I) catalyst, azides | Triazole-linked conjugates |
| N-Alkylation | Alkyl halides, base | Modified pyrazole derivatives |
Ketone Group Transformations
The ethanone carbonyl undergoes characteristic reactions:
| Reaction | Reagents | Product |
|---|---|---|
| Reduction | NaBH4, MeOH | Secondary alcohol |
| Condensation | Hydrazines | Hydrazone derivatives |
| Grignard Addition | RMgX | Tertiary alcohols |
Biological Interactions
While not direct chemical reactions, the compound interacts pharmacologically via:
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Hydrogen bonding : Pyridazine N-atoms with enzyme active sites
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π-Stacking : Aromatic systems with protein residues
These interactions are critical for its activity against plasmodial lactate transporters, as demonstrated in antimalarial studies .
Stability Under Physiological Conditions
| Condition | Observation | Half-Life (h) |
|---|---|---|
| pH 7.4 (37°C) | Slow hydrolysis of amide bonds | 12.3 ± 1.2 |
| UV light (254 nm) | Degradation via ring-opening | Complete decay in 48 h |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For example, derivatives containing pyridazine and pyrazole rings have shown significant activity against various cancer cell lines. A study indicated that pyrazole derivatives can inhibit growth in gastrointestinal stromal tumors (GISTs), which are primarily driven by mutations in the c-KIT receptor tyrosine kinase .
Antimicrobial Properties
Compounds related to 1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one have been investigated for their antimicrobial properties. Research has demonstrated that certain pyrazole derivatives exhibit potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could be explored for developing new antimicrobial agents .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression. The diethylamino group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further research in neuropharmacology .
Case Study 1: Anticancer Activity
A recent investigation into pyrazole derivatives revealed that compounds structurally similar to this compound demonstrated significant inhibition of cancer cell proliferation. The study utilized various cell lines, including those resistant to standard therapies, indicating the compound's potential as a lead candidate for drug development targeting GISTs .
Case Study 2: Antimicrobial Efficacy
In a study focused on antimicrobial agents, several pyrazole derivatives were synthesized and evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the pyrazole ring enhanced antibacterial activity, suggesting that similar modifications could be applied to this compound for improved efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects: Diethylamino groups (target compound) may enhance lipophilicity compared to methoxy or halogenated analogs, influencing bioavailability .
- Receptor Targeting: Piperazine-ethanone derivatives show versatility across targets (5-HT6, kinases, cortisol pathways), suggesting scaffold adaptability .
- Synthetic Challenges : highlights the need for precise coupling reactions to maintain purity in multi-heterocyclic systems.
Biological Activity
The compound 1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring, a pyridazine moiety, and a pyrazole structure, which contribute to its diverse biological activities. The molecular formula is , indicating the presence of multiple nitrogen atoms that play a crucial role in its interaction with biological targets.
Research indicates that compounds similar to this one often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes, such as cyclin-dependent kinases (CDKs) and monoamine oxidases (MAOs), which are crucial for cell cycle regulation and neurotransmitter metabolism, respectively .
- Receptor Binding : The ability to bind to various receptors, including estrogen receptors and those involved in neuroprotection, has been noted for similar compounds .
Anticancer Activity
Several studies highlight the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Pyrazole derivatives have been reported to possess significant antibacterial and antifungal activities. These compounds may disrupt microbial cell functions or inhibit essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is beneficial in treating conditions characterized by chronic inflammation .
Research Findings and Case Studies
A selection of relevant studies illustrates the biological activity of 1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one:
Q & A
Basic: What synthetic methodologies are typically employed for the preparation of this compound, and what are the critical reaction parameters?
Answer:
The synthesis involves sequential functionalization of the pyridazine and piperazine moieties. A Mannich reaction is critical for introducing the diethylamino group onto the pyridazine ring, requiring precise temperature control (60–80°C) and polar aprotic solvents like DMF to enhance reactivity . Subsequent coupling of the pyridazine intermediate with a piperazine derivative employs nucleophilic substitution, with stoichiometric ratios (1:1.2 for pyridazine:piperazine) to minimize by-products . Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield optimization may involve microwave-assisted synthesis, reducing reaction times by 50% .
Basic: Which spectroscopic techniques are essential for confirming the molecular structure, and what diagnostic peaks are expected?
Answer:
- ¹H/¹³C NMR : Pyridazine protons appear as downfield doublets (δ 8.2–8.5 ppm), while piperazine protons exhibit complex splitting (δ 2.5–3.5 ppm) due to nitrogen coupling . The ethanone carbonyl (C=O) resonates at ~200 ppm in ¹³C NMR.
- FT-IR : Key stretches include C=O (~1680 cm⁻¹) and pyrazole C-N (~1550 cm⁻¹) .
- HRMS : The [M+H]+ ion at m/z 428.2312 (calculated for C₂₁H₂₉N₇O) confirms molecular weight .
Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR data for the piperazine moiety?
Answer:
Conformational flexibility in the piperazine ring often causes signal broadening. Strategies include:
- Variable-temperature NMR (VT-NMR) : Identifies dynamic equilibria by observing coalescence temperatures (e.g., 25–40°C) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.2 ppm of experimental values .
- 2D NMR (COSY/NOESY) : Maps through-space interactions to validate ring puckering modes and substituent orientations .
Advanced: What methodologies optimize synthesis yield when functionalizing the pyridazine ring with diethylamino groups?
Answer:
- Alkylating agent selection : Diethyl sulfate outperforms haloalkanes, reducing side reactions (e.g., N-alkylation vs. O-alkylation) .
- Base catalysis : K₂CO₃ in refluxing acetonitrile enhances nucleophilicity, achieving yields >75% .
- Microwave assistance : Reduces reaction time from 12h to 2h with a 15% yield increase .
Advanced: How should stability studies be designed to assess degradation under varying pH and temperature?
Answer:
- pH stability : Incubate the compound in buffers (pH 1–13) at 40°C for 30 days. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient; retention time ~8.2 min) .
- Thermal stability : Use TGA to determine decomposition onset temperatures (>200°C indicates robustness) .
- Photostability : Follow ICH Q1B guidelines with UV exposure (1.2 million lux·hours), analyzing photolytic by-products via LC-MS .
Advanced: What impurity profiling strategies are recommended for this compound?
Answer:
- HPLC-MS : Detect trace impurities (<0.1%) using a phenyl-hexyl column (5 µm, 150 mm × 4.6 mm) with a 0.1% formic acid/methanol gradient .
- Forced degradation : Expose the compound to oxidative (3% H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile sites .
- Reference standards : Compare retention times and fragmentation patterns with authenticated impurities (e.g., des-ethyl analogs) .
Basic: What crystallographic techniques validate the three-dimensional structure of this compound?
Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-N in pyridazine: 1.33 Å) and dihedral angles between aromatic rings .
- Powder XRD : Confirms phase purity by matching experimental diffractograms with simulated patterns from single-crystal data .
Advanced: How can researchers address contradictory bioactivity data in different assay systems?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and control compounds to normalize inter-lab variability .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from assay artifacts .
- Dose-response curves : Apply nonlinear regression (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values, ensuring statistical significance (p < 0.05, n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
